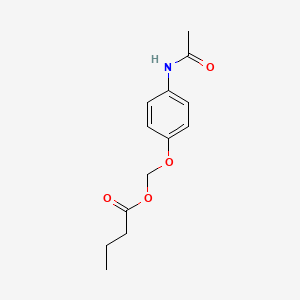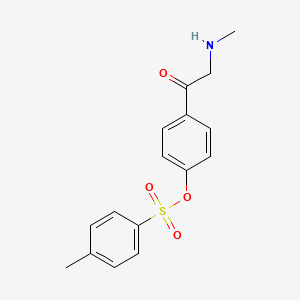![molecular formula C11H13ClN6 B12621308 6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917758-25-9](/img/structure/B12621308.png)
6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine class. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is known for its biological activity and presence in various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives with formamide or other suitable reagents under high-temperature conditions.
Piperazine Substitution: The final step involves the substitution of the 4-position with piperazine. .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles like amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridopyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as a kinase inhibitor for cancer treatment.
Biological Research: The compound is used in the study of cellular signaling pathways and enzyme inhibition.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanism of action of related drugs.
Industrial Applications: The compound can be used in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound disrupts the phosphorylation process, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets include CDK4 and CDK6, which are crucial for cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.
Ribociclib: Another CDK4/6 inhibitor with similar therapeutic applications.
Abemaciclib: A CDK4/6 inhibitor with a broader spectrum of activity
Uniqueness
6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of the piperazine moiety, which enhances its binding affinity and selectivity towards CDKs. This makes it a valuable compound for further development and optimization in medicinal chemistry .
Eigenschaften
CAS-Nummer |
917758-25-9 |
|---|---|
Molekularformel |
C11H13ClN6 |
Molekulargewicht |
264.71 g/mol |
IUPAC-Name |
6-chloro-4-piperazin-1-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H13ClN6/c12-8-2-1-7-9(16-8)10(17-11(13)15-7)18-5-3-14-4-6-18/h1-2,14H,3-6H2,(H2,13,15,17) |
InChI-Schlüssel |
MRSAXNNDPDSJJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC(=NC3=C2N=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B12621232.png)
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B12621234.png)
![Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester](/img/structure/B12621237.png)
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal](/img/structure/B12621241.png)

![1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12621247.png)






![(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone](/img/structure/B12621309.png)
